6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide
Description
Properties
IUPAC Name |
6-(3-methoxyphenyl)-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-24-13-6-4-5-12(9-13)14-10-22-15(11-25-18(22)20-14)17(23)21-16-7-2-3-8-19-16/h2-11H,1H3,(H,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAQKMGGMHLNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule comprises a fused imidazo[2,1-b]thiazole core substituted at position 6 with a 3-methoxyphenyl group and at position 3 with a pyridin-2-yl carboxamide. Retrosynthetic cleavage suggests two primary intermediates:
- Imidazo[2,1-b]thiazole-3-carboxylic acid : Serves as the scaffold for introducing the pyridin-2-yl carboxamide.
- 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole : Forms via cyclization of a thiazole amine precursor with an α-bromo ketone.
Key disconnections involve:
- Amide coupling between the imidazothiazole carboxylic acid and 2-aminopyridine.
- Regioselective Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to install the 3-methoxyphenyl group.
Synthetic Routes and Optimization
Route 1: Cyclocondensation of Thiazole Amine with α-Bromo Ketone
This method adapts protocols from noscapinoid syntheses, leveraging cyclocondensation to form the imidazo[2,1-b]thiazole core:
Step 1: Synthesis of 4-(3-Methoxyphenyl)thiazol-2-amine
- Reactants : 3-Methoxyacetophenone, thiourea, and bromine in acetic acid.
- Conditions : Stirred at 0–5°C for 2 h, followed by neutralization with NH₄OH.
- Yield : 68–72%.
Step 2: Cyclocondensation with α-Bromoacetophenone Derivative
- Reactants : 4-(3-Methoxyphenyl)thiazol-2-amine (1 eq), 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.2 eq).
- Conditions : Reflux in propan-2-ol for 12 h, with K₂CO₃ (2 eq) as base.
- Mechanism : Nucleophilic substitution followed by intramolecular cyclization (Fig. 1A).
- Yield : 58% after silica gel chromatography (hexane/ethyl acetate, 7:3).
Step 3: Carboxamide Formation
- Reactants : Imidazo[2,1-b]thiazole-3-carbonyl chloride (1 eq), 2-aminopyridine (1.5 eq).
- Conditions : Dichloromethane, 0°C to RT, triethylamine (3 eq).
- Yield : 82%.
Table 1: Optimization of Cyclocondensation Step
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | EtOH, IPA, DMF | Propan-2-ol | ↑ 22% |
| Temperature (°C) | 80–120 | 82 (reflux) | ↑ 15% |
| Base | K₂CO₃, NaOH, Et₃N | K₂CO₃ | ↑ 18% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridinyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives. Below is a comparative analysis of its structural analogues and their biological activities:
Key Trends and Insights
- Substituent Position and Bioactivity: Methoxy Group: 3-Methoxy substitution (target compound) vs. 4-methoxy () alters electronic and steric profiles. The 4-methoxy derivative showed superior cytotoxicity, suggesting para-substitution optimizes interactions with cancer targets . Halogen vs.
Carboxamide Modifications :
- Scaffold Extensions: Pyrimidine-fused derivatives () exhibit enhanced anti-melanoma activity, highlighting the value of core modifications for target specificity .
Biological Activity
6-(3-Methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and its effects on various cancer cell lines.
Synthesis and Structural Characteristics
The compound belongs to the imidazo[2,1-b]thiazole class, known for their diverse biological activities. The synthesis typically involves the reaction of pyridine derivatives with thiazole and imidazole moieties. For instance, a study detailed the synthesis of various imidazo[2,1-b]thiazole derivatives and their characterization through NMR and mass spectrometry, confirming the molecular structure of 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide .
Anticancer Activity
The compound exhibits significant anticancer properties, particularly against acute myeloid leukemia (AML) cells. In vitro assays demonstrated that it inhibits the proliferation of FLT3-dependent human AML cell lines such as MV4-11. The IC50 value for MV4-11 was found to be notably low at 0.002 μM, indicating potent activity .
The mechanism by which this compound exerts its effects involves the inhibition of FLT3 kinase activity. This inhibition is critical as FLT3 mutations are commonly associated with poor prognosis in AML patients. Further studies have shown that derivatives of imidazo[2,1-b]thiazole can selectively target cancer cells while exhibiting minimal toxicity towards normal cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl ring significantly influence the biological activity of the compounds. For example:
- Electron-withdrawing groups at specific positions enhance potency.
- The presence of a methoxy group at the meta position appears to improve solubility and bioavailability .
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Methoxy group (meta) | Enhanced solubility |
| Bulky substituents | Decreased activity |
Study 1: Antileukemic Activity
In a detailed investigation, several derivatives including 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide were tested against MV4-11 cells. The results indicated a clear dose-response relationship with significant cytotoxic effects observed at low concentrations .
Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that treatment with this compound led to a marked reduction in tumor size compared to control groups. This suggests not only efficacy but also potential for further development into therapeutic agents against AML .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and cross-coupling steps. For example, a palladium-catalyzed coupling reaction (e.g., using Pd(OAc)₂, Cs₂CO₃, and PPh₃) can introduce the pyridin-2-yl moiety to the imidazo[2,1-b]thiazole core . To optimize yields:
- Vary catalyst loading (e.g., 1–5 mol% Pd) and reaction temperature (80–120°C).
- Use high-purity solvents (DMF or DMSO) and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Verify aromatic proton environments (e.g., methoxyphenyl at δ 3.8–4.0 ppm) and heterocyclic carbons .
- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide group) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in kinase inhibition studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with fluorophenyl or pyridyl groups) to assess steric/electronic effects on kinase binding .
- In Silico Docking : Use software like AutoDock to predict interactions with ATP-binding pockets of kinases (e.g., EGFR or VEGFR2) .
- Enzymatic Assays : Measure IC₅₀ values against recombinant kinases using fluorescence-based ADP-Glo™ assays .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Studies : Test the compound across a broad concentration range (nM–µM) in multiple cell lines (e.g., cancer vs. primary immune cells) .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended targets .
- Mechanistic Validation : Combine gene knockout (CRISPR) and pathway-specific inhibitors (e.g., NF-κB or JAK/STAT inhibitors) to isolate primary mechanisms .
Q. What experimental approaches are suitable for identifying the primary molecular target of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in live cells treated with the compound .
- Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes/pathways post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
